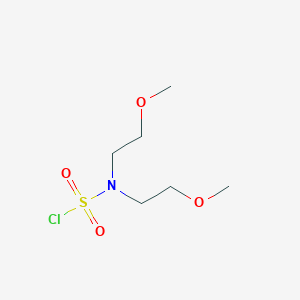Bis(2-methoxyethyl)sulfamoyl chloride
CAS No.: 371150-44-6
Cat. No.: VC4537701
Molecular Formula: C6H14ClNO4S
Molecular Weight: 231.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 371150-44-6 |
|---|---|
| Molecular Formula | C6H14ClNO4S |
| Molecular Weight | 231.69 |
| IUPAC Name | N,N-bis(2-methoxyethyl)sulfamoyl chloride |
| Standard InChI | InChI=1S/C6H14ClNO4S/c1-11-5-3-8(4-6-12-2)13(7,9)10/h3-6H2,1-2H3 |
| Standard InChI Key | WMAWCYCQPBJFKY-UHFFFAOYSA-N |
| SMILES | COCCN(CCOC)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Bis(2-methoxyethyl)sulfamoyl chloride, with the IUPAC name N,N-bis(2-methoxyethyl)sulfamoyl chloride, has the molecular formula C₆H₁₄ClNO₄S and a molecular weight of 231.69 g/mol . Its structure comprises a central sulfamoyl chloride group (-SO₂Cl) bonded to two 2-methoxyethyl (-CH₂CH₂OCH₃) substituents. The SMILES notation (COCCN(CCOC)S(=O)(=O)Cl) and InChIKey (WMAWCYCQPBJFKY-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry analysis, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 232.04048 | 148.2 |
| [M+Na]+ | 254.02242 | 156.5 |
| [M-H]- | 230.02592 | 146.2 |
These values aid in differentiating ionization states during analytical characterization .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized through chlorination of bis(2-methoxyethyl)sulfamic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A notable application involves its use in silyl radical-mediated reactions, where it introduces sulfonamide groups into target molecules efficiently. For example, in the synthesis of steroid sulfatase inhibitors, bis(2-methoxyethyl)sulfamoyl chloride reacts with phenolic intermediates in dimethylacetamide (DMA) to form sulfamate esters .
Reaction Mechanisms
The sulfamoyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonothioates, respectively. Its methoxyethyl substituents enhance solubility in polar aprotic solvents, facilitating reactions under mild conditions .
Biological and Pharmacological Applications
Anticancer Agent Development
Bis(2-methoxyethyl)sulfamoyl chloride is a precursor to compounds like 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No. 442881-29-0), which exhibits antiproliferative activity against cancer cell lines. Oxadiazole derivatives synthesized from this reagent inhibit histone deacetylases and disrupt microtubule assembly, mechanisms critical for cancer cell death .
Enzyme Inhibition
Sulfamoyl chloride derivatives are potent inhibitors of steroid sulfatase (STS), an enzyme overexpressed in hormone-dependent cancers. For instance, bis-sulfamates derived from this compound show nanomolar inhibitory concentrations (IC₅₀ = 3.7 nM in JEG-3 cells) and anti-proliferative effects in breast cancer models (GI₅₀ = 0.28 μM in MCF-7 cells) .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the presence of methoxyethyl groups (δ ~3.3–3.5 ppm for OCH₃) and sulfamoyl chloride (δ ~125–135 ppm for SO₂Cl).
-
IR Spectroscopy: Peaks at 1170 cm⁻¹ (S=O asymmetric stretch) and 780 cm⁻¹ (C-Cl stretch) validate functional groups.
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with retention times varying by mobile phase composition .
Recent Advances and Future Directions
Drug Delivery Systems
The compound’s methoxyethyl groups enhance hydrophilicity, making it suitable for prodrug designs. Recent work explores its conjugation with nanoparticles for targeted cancer therapy.
Materials Science
Sulfamoyl chloride derivatives are investigated for polymer cross-linking applications, leveraging their reactivity to form stable sulfonamide bonds in hydrogels and coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume